Product packaging for Methyl N-acetyl-L-tryptophanate(Cat. No.:CAS No. 2824-57-9)

Methyl N-acetyl-L-tryptophanate

Cat. No.: B556379
CAS No.: 2824-57-9
M. Wt: 260,29 g/mole
InChI Key: XZECNVJPYDPBAM-ZDUSSCGKSA-N
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Description

Contextualization within L-Tryptophan Derivatives and Biologically Active Molecules

L-tryptophan serves as a precursor to a wide array of biologically crucial molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. scispace.com The modification of L-tryptophan into derivatives like Methyl N-acetyl-L-tryptophanate is a strategy employed in medicinal chemistry to enhance or alter the parent molecule's properties. These modifications can affect factors such as stability, solubility, and the ability to interact with biological targets. ontosight.ai Tryptophan derivatives, both naturally occurring and synthetic, are recognized for their broad spectrum of biological activities and have been a focal point in the development of therapeutic agents. thapar.edu

Significance in Pharmaceutical and Biochemical Research Applications

The scientific importance of this compound is underscored by its utility in both pharmaceutical and biochemical research. In the pharmaceutical realm, it serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemscene.com Its structural similarity to tryptophan allows it to be used in studies investigating metabolic pathways and the effects of tryptophan-like molecules on physiological processes. For instance, derivatives of N-acetyl-L-tryptophan have been explored for their neuroprotective properties. In biochemical research, it is utilized as a substrate for enzymes like chymotrypsin, aiding in the study of enzyme kinetics and specificity. chemicalbook.com

Rationale for Comprehensive Investigation of the Chemical Entity

A thorough examination of this compound is warranted due to its established and potential roles in scientific discovery. Understanding its synthesis, chemical characteristics, and biological interactions provides a foundation for its application in diverse research areas. A detailed investigation can uncover new synthetic routes, reveal novel biological activities, and expand its utility as a research tool. The exploration of its properties contributes to the broader understanding of L-tryptophan metabolism and the design of new bioactive compounds.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its application in scientific research. These properties dictate its behavior in various chemical reactions and biological systems.

Molecular Structure and Formula

The molecular structure of this compound is derived from L-tryptophan. It features an indole (B1671886) ring connected to an alanine-like side chain. The key modifications are the acetylation of the alpha-amino group and the methylation of the carboxyl group.

Molecular Formula: C14H16N2O3 nih.gov

Molecular Weight: 260.29 g/mol nih.govcymitquimica.com

IUPAC Name: methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate nih.gov

CAS Number: 2824-57-9 cymitquimica.com

PropertyValueSource
Molecular FormulaC14H16N2O3 nih.gov
Molecular Weight260.29 g/mol nih.govcymitquimica.com
IUPAC Namemethyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate nih.gov
CAS Number2824-57-9 cymitquimica.com

Physicochemical Characteristics

The physicochemical properties of this compound influence its solubility, stability, and handling.

Appearance: It is typically a white to light yellow powder or crystal. tcichemicals.comtcichemicals.com

Melting Point: The melting point is reported to be in the range of 154.0 to 158.0 °C. tcichemicals.comtcichemicals.com

Purity: Commercially available this compound often has a purity of over 98.0% as determined by HPLC. tcichemicals.comtcichemicals.comtcichemicals.com

CharacteristicDescriptionSource
AppearanceWhite to light yellow powder or crystal tcichemicals.comtcichemicals.com
Melting Point154.0 - 158.0 °C tcichemicals.comtcichemicals.com
Purity>98.0% (HPLC) tcichemicals.comtcichemicals.comtcichemicals.com

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid L-tryptophan.

Common Synthetic Pathways

The most prevalent method for synthesizing this compound involves a two-step process:

N-Acetylation of L-Tryptophan: L-tryptophan is first reacted with acetic anhydride (B1165640), typically in an alkaline medium, to form N-acetyl-L-tryptophan.

Esterification: The resulting N-acetyl-L-tryptophan is then esterified using methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), to yield the final product, this compound.

An alternative approach involves the initial esterification of L-tryptophan followed by N-acetylation. nih.gov

Purification and Characterization Techniques

Following synthesis, purification of this compound is crucial to remove any unreacted starting materials or byproducts. Common purification techniques include:

Recrystallization: This method is used to obtain a highly pure crystalline product.

Chromatography: Techniques such as column chromatography can be employed to separate the desired compound from impurities.

The identity and purity of the synthesized this compound are confirmed using various analytical methods:

Spectroscopy:

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for structural elucidation.

High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the compound. tcichemicals.comtcichemicals.comtcichemicals.com

Research Applications and Findings

This compound has been utilized in a variety of research contexts, leading to several notable findings.

Role as a Substrate in Enzymatic Studies

A significant application of this compound is its use as a substrate for the enzyme α-chymotrypsin. chemicalbook.com This enzyme specifically hydrolyzes the ester bond of the L-enantiomer, a property that is valuable for several reasons:

Enzyme Kinetics: It allows for the study of the kinetics of α-chymotrypsin, including determining its catalytic efficiency and substrate specificity.

Enantioselective Resolution: This enzymatic hydrolysis can be used for the enantioselective resolution of racemic mixtures of tryptophan derivatives, as the enzyme will selectively react with the L-form. researchgate.net

Use as an Intermediate in Chemical Synthesis

This compound serves as a key building block in the synthesis of more complex molecules. Its protected amino and carboxyl groups make the indole ring amenable to further chemical modifications. For example, it has been used as a starting material in the synthesis of:

N-acetyl-tryptophan glucoside: This derivative has been investigated for its potential radioprotective properties. thapar.edu

2-arylated tryptophan derivatives: Palladium-mediated C-H activation has been used to introduce aryl groups at the 2-position of the indole ring, creating novel fluorescent compounds. rsc.org

Investigations into Biological Activities

While much of the research focuses on its role as a synthetic intermediate, there is also interest in the direct biological activities of this compound and its close derivatives. Studies on N-acetyl-L-tryptophan have indicated potential neuroprotective effects, suggesting that it may help mitigate cognitive decline and neuroinflammation in models of Alzheimer's disease. The structural similarity of this compound to these compounds suggests it may have related biological activities that warrant further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O3 B556379 Methyl N-acetyl-L-tryptophanate CAS No. 2824-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZECNVJPYDPBAM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950962
Record name N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2824-57-9
Record name N-Acetyltryptophan methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002824579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-L-TRYPTOPHAN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUP4Y18ZQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Conformational Analysis and Computational Studies

Ab Initio Molecular Orbital Computations

Ab initio molecular orbital (MO) computations are a cornerstone for the theoretical investigation of molecular structures, providing a quantum mechanical basis for understanding conformational preferences without prior experimental data.

The conformational space of a peptide-like molecule is often visualized using a Ramachandran plot, which maps the permissible values of the backbone dihedral angles φ (phi) and ψ (psi). For a molecule with additional rotational freedom in its sidechain, like Methyl N-acetyl-L-tryptophanate with its χ1 and χ2 angles, this becomes a multidimensional potential energy hypersurface (PEHS). conicet.gov.arresearchgate.net

Theoretical exploration of this four-dimensional hypersurface, E = E(φ, ψ, χ1, χ2), suggests a complex energy landscape. conicet.gov.arresearchgate.net Assuming three possible staggered conformations for each of the four rotatable bonds would theoretically lead to 81 (3⁴) possible stable structures. conicet.gov.arresearchgate.net However, computational studies using ab initio methods have shown that the actual number of energy minima is significantly lower. Initial studies at the RHF/3-21G level of theory located a total of 36 stable conformers on the PEHS. conicet.gov.arresearchgate.netresearchgate.net Subsequent, more refined calculations at higher levels of theory, such as RHF/6-31G(d) and DFT (B3LYP/6-31G(d)), identified 35 and 34 distinct conformations, respectively. researchgate.net This discrepancy between the theoretical maximum and the computationally located minima highlights the influence of steric hindrance and intramolecular interactions that preclude many potential conformations. conicet.gov.ar

Table 1: Theoretical vs. Computationally Located Conformers

Level of Theory Expected Conformers Located Conformers
Theoretical Maximum 81 N/A
RHF/3-21G N/A 36
RHF/6-31G(d) N/A 35
DFT (B3LYP/6-31G(d)) N/A 34

Among the multitude of possible conformations, ab initio calculations have identified several key stable structures. The computational analyses consistently show that the most favored conformations for this type of compound are the extended C5 (βL) and the γL-turn (C7eq) structures. researchgate.netmpg.de

The presence of nine different types of backbone conformations has been noted, including those corresponding to αL and εL (polyproline II type) structures, which are not always observed as energy minima in simpler dipeptide models. conicet.gov.arresearchgate.net The identification of these various conformers, spread across different regions of the Ramachandran map, underscores the significant molecular flexibility of N-acetylated tryptophan derivatives. researchgate.net

Table 2: Predominant Stable Conformer Types

Conformer Type Description Stability
βL (C5) Extended backbone conformation Preferred
γL (C7eq) Inverse γ-turn with a seven-membered hydrogen-bonded ring Preferred
αL Right-handed helical conformation Located as energy minima
εL Polyproline II type structure Located as energy minima

The relative stabilities of the different conformers are largely dictated by the intricate interplay of sidechain–backbone interactions. conicet.gov.arresearchgate.net These interactions, which include hydrogen bonding and potentially weaker forces like NH-π interactions, are crucial in stabilizing certain geometries over others. mpg.deaip.org

For instance, studies on analogous aromatic residues have identified a stabilizing NH-π interaction where the NH group of the following peptide bond interacts with the aromatic indole (B1671886) ring of the tryptophan sidechain. mpg.de This type of interaction is a key factor in determining the local conformational preferences. The analysis of these interactions helps to explain why conformations like the βL and γL are particularly stable. researchgate.netaip.org The orientation of the bulky indole sidechain significantly influences the backbone geometry, leading to a complex energy landscape where different sidechain rotamers are associated with specific backbone folds. conicet.gov.ar

The calculation of molecular wave functions through ab initio methods provides a detailed picture of the electron distribution within the molecule. An experimental and theoretical study on N-acetyl-L-tryptophan methylamide involved fitting a multipolar atomic density model to X-ray diffraction data to map the valence-electron distribution. nih.gov

The results were then compared with the theoretical electron density derived from an ab initio self-consistent field (SCF) molecular wave function, calculated using a split-valence basis set. nih.gov A strong agreement was found between the experimental and theoretical densities. nih.gov These analyses confirmed that the electron distribution is consistent across the different peptide groups within the molecule. nih.gov Such studies are fundamental for understanding the electronic properties that govern the molecule's reactivity and intermolecular interactions. opinvisindi.is

Molecular Dynamics Simulations and Hydrodynamic Modeling

While ab initio methods are excellent for studying static structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, particularly in a solution environment.

MD simulations, often complemented by hydrodynamic modeling, have been used to elucidate the reorientational dynamics of tryptophan dipeptides in aqueous solutions. aip.org These studies are crucial for interpreting experimental data from techniques like fluorescence anisotropy decay (FAD). aip.orgacs.org

Analysis of Peptide–Solvent Interactions and Dynamic Inhomogeneity

The interaction between a peptide and its surrounding solvent is crucial in determining its structural and dynamic properties. For tryptophan derivatives similar to this compound, such as N-acetyltryptophanamide (NATA), studies have shown that peptide-solvent interactions significantly affect its behavior in solution. aip.org Molecular dynamics (MD) simulations of NATA in water and various co-solvents have indicated the presence of dynamic inhomogeneity, with different microenvironments existing within the solution. dntb.gov.ua The reorientation of water molecules is altered in the vicinity of co-solvents like proline and chloride. dntb.gov.ua

Modeling of Rotational Diffusion for Rigid Peptide Structures

Hydrodynamic models (HM) have been successfully applied to predict the rotational correlation times of tryptophan residues within peptide structures. aip.org For rigid conformers of NATA identified through molecular dynamics, the rotational diffusion predicted by the HM showed very good agreement with the simulation results. aip.org This indicates that for rigid peptide structures, the hydrodynamic model provides a realistic description of their rotational motion in solution. aip.orgresearchgate.net

Theoretical and Experimental Conformational Correlations

A comprehensive understanding of this compound's structure requires correlating theoretical calculations with experimental data. For the closely related N-acetyl-L-tryptophan-N-methylamide, extensive conformational analysis has been performed using ab initio and Density Functional Theory (DFT) methods. researchgate.netresearchgate.net These computational explorations of the potential energy hypersurface have identified numerous stable conformers. researchgate.netresearchgate.netconicet.gov.ar The relative stabilities of these conformers are often governed by interactions between the sidechain and the peptide backbone. researchgate.netconicet.gov.ar

Molecular dynamics simulations of the tryptophan dipeptide N-acetyl tryptophan methyl amide (NATMA) in aqueous solution predict significant rotational dynamics around single bonds, which alters the distance between the acetyl end amide group and the indole ring. nih.gov Specifically, rotations around the Cα-Cβ and Cβ-Cγ bonds are dominant. nih.gov

Comparative Studies with X-ray Crystallography and Nuclear Magnetic Resonance Data

A crucial step in validating theoretical models is the comparison with experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netconicet.gov.ar For N-acetyl-L-tryptophan-N-methylamide, ab initio molecular orbital computations explored the full conformational space, identifying 36 stable conformers on the Ramachandran hypersurface. researchgate.netconicet.gov.ar These theoretical findings were then compared with available NMR and X-ray data to assess the accuracy of the computational models. researchgate.netconicet.gov.ar

NMR structure determination offers an advantage over X-ray crystallography as it can investigate protein and peptide structures in various solution conditions without the need for crystallization. mdpi.com While isotopic labeling is often required for NMR analysis, studies have shown that even fractional labeling can yield high-quality structural data that is in good agreement with crystal structures. mdpi.com For N-acetyltryptophan enantiomers, NMR studies have been used to probe the geometry of their inclusion complexes with cyclodextrins in solution, which can then be compared to crystalline state structures determined by X-ray crystallography. beilstein-journals.org

TechniqueKey Findings for Tryptophan DerivativesReference
Ab initio / DFT Identified 34-36 stable conformers of N-acetyl-L-tryptophan-N-methylamide. researchgate.netresearchgate.netconicet.gov.ar
X-ray Crystallography Provides solid-state structures for comparison with theoretical and solution-phase data. researchgate.netconicet.gov.arbeilstein-journals.org
NMR Spectroscopy Determines solution-phase structures and dynamics, corroborating computational models. researchgate.netconicet.gov.armdpi.combeilstein-journals.org

Prediction of Excited-State Conformers and Decay Kinetics

The fluorescence properties of tryptophan derivatives are intimately linked to their conformational states. The multiexponential fluorescence decay often observed is proposed to arise from different low-energy conformations, each possessing a distinct decay time. conicet.gov.ar It is therefore critical to identify the preferred conformations, their relative populations, and the frequencies of their interconversion. conicet.gov.ar

Techniques like IR-UV hole-filling spectroscopy (HFS) and IR-induced population transfer spectroscopy (IR-PTS) have been employed to study the conformational isomerization dynamics of molecules like N-acetyl tryptophan methyl amide (NATMA). nih.gov In these experiments, a single conformation is selectively excited, and the subsequent population changes in other conformers are monitored. nih.gov This allows for the determination of isomerization quantum yields, which have shown modest conformational specificity. nih.gov Furthermore, multivariate analysis of time-resolved emission decay (TRED) data can distinguish between ground-state heterogeneity and excited-state reactions, providing a clearer picture of the photokinetics. nih.gov

ParameterMethod of DeterminationSignificanceReference
Isomerization Quantum Yield IR-UV hole-filling spectroscopy (HFS), IR-induced population transfer spectroscopy (IR-PTS)Quantifies the efficiency of conformational change upon excitation. nih.gov
Emission Decay Kinetics Time-Resolved Emission Decay (TRED) with multivariate analysisDistinguishes between different photokinetic models (ground-state vs. excited-state). nih.gov

Quantum Mechanical/Molecular Mechanics (QM/MM) Calculations

Hybrid QM/MM calculations are a powerful tool for studying the electronic properties of molecules like tryptophan derivatives within complex environments, such as in solution or proteins. nih.gov These calculations have provided strong evidence that the significant variation in tryptophan fluorescence yields can be explained by an electron transfer mechanism from the indole ring to the peptide backbone. nih.gov This quenching occurs when a charge transfer (CT) state is energetically lowered below the fluorescing state due to strong local electric fields. nih.gov

The accuracy of QM/MM methods allows for the computation of key parameters in electron transfer theory, such as the reaction free energy and the reorganization free energy. researchgate.net These calculations typically involve sampling vertical ionization energies from molecular dynamics simulations of the molecule in both its reduced and oxidized states. researchgate.net

Analysis of Electron Transfer Mechanisms

The primary mechanism for fluorescence quenching of tryptophan in many environments is a photoinduced electron transfer where the tryptophan acts as the electron donor. nih.gov QM/MM calculations have been instrumental in elucidating this process. nih.gov Studies on N-acetyl-L-tryptophanamide (NATA) and N-acetyl-L-tryptophan ethyl ester (NATE) in solvents of varying polarity show that fluorescence quenching is greatly increased in polar solvents like water compared to nonpolar solvents like dioxane. nih.gov

This solvent-dependent quenching is attributed to the stabilization of the charge transfer state by the solvent. nih.gov QM/MM calculations indicate that the increased quenching in water is mainly due to larger fluctuations in the energy gap between the fluorescent state and the charge transfer state. nih.gov The calculations, supported by experimental data, confirm that quenching is driven by a solvent-stabilized charge transfer from the indole ring to the amide group. nih.gov Further studies involving collisions with potassium atoms have shown that the collision complex can stabilize specific transition states, significantly altering fragmentation patterns following electron transfer. opinvisindi.is

CompoundEnvironmentKey FindingReference
NATA / NATE Various SolventsQuenching by solvent-stabilized charge transfer from ring to amide. nih.gov
Tryptophan Collision with K+Collision complex stabilizes transition states, altering fragmentation. opinvisindi.is
Tryptophan in Proteins Protein EnvironmentLocal electric fields lower the charge transfer state energy, leading to quenching. nih.govacs.org

Modeling of Energy Gap Fluctuations in Different Environments

Computational studies, particularly hybrid quantum mechanical/molecular mechanics (QM-MM) calculations, have been instrumental in understanding the photophysical properties of tryptophan derivatives like this compound. These models are crucial for explaining phenomena such as fluorescence quenching, which is highly sensitive to the local environment. The quenching mechanism often involves a photoinduced electron transfer from the indole ring to a nearby amide group. This process is governed by the energy gap between the fluorescing, locally excited state (¹La) and a non-fluorescent charge transfer (CT) state. researchgate.netnih.gov

Research on analogous compounds, such as N-acetyl-L-tryptophan ethyl ester (NATE) and N-acetyl-L-tryptophanamide (NATA), provides significant insight into how different environments modulate this critical energy gap. researchgate.netnih.gov The fluorescence quantum yield of these molecules varies dramatically with the solvent, a phenomenon that cannot be explained by bulk solvent properties like the dielectric constant alone. nih.gov Instead, microscopic interactions, especially hydrogen bonding, play a decisive role. nih.gov

Computational modeling reveals that the solvent environment directly influences the stability of the CT state. In polar, protic solvents like water, the CT state is significantly stabilized, lowering its energy relative to the ¹La state. researchgate.netnih.gov This stabilization, coupled with dynamic fluctuations, increases the probability of the two states becoming resonant, which facilitates electron transfer and leads to fluorescence quenching. basicmedicalkey.com

QM-MM simulations performed on NATE in various solvents demonstrate that the fluctuations of the CT-¹La energy gap are substantially larger in water compared to nonpolar solvents like dioxane. researchgate.netnih.gov These large fluctuations in water are the primary reason for the greatly increased quenching efficiency observed experimentally. researchgate.netnih.gov In contrast, in a nonpolar aprotic solvent like dioxane, electron transfer is largely absent, resulting in a high fluorescence quantum yield. nih.gov Intermediate polarity solvents like 1-octanol (B28484) show quenching levels between those of water and dioxane. researchgate.netnih.gov

The detailed findings from these computational models underscore that the rate-limiting step in the quenching process is not the intrinsic speed of electron transfer but rather waiting for a favorable solvent fluctuation to bring the CT and ¹La states into resonance. basicmedicalkey.com

The table below presents data from QM-MM simulations on N-acetyl-L-tryptophan ethyl ester (NATE), a close structural analog of this compound, illustrating the effect of the solvent environment on the energy gap. The data includes the average computed zero-point energy gap between the CT and ¹La states (ΔE₀₀) and the standard deviation (σ) of this gap, which represents the magnitude of its fluctuations. researchgate.net

Table 1: Computed Energy Gap Parameters for NATE in Different Solvents

Solvent Average Energy Gap (ΔE₀₀) (kcal/mol) Standard Deviation of Energy Gap (σ) (kcal/mol)
Dioxane 5.5 1.1
1-Octanol 4.3 1.9
Water 2.1 2.3

Data sourced from computational studies on N-acetyl-L-tryptophan ethyl ester (NATE). researchgate.net

Advanced Spectroscopic Investigations

Infrared (IR) Spectroscopy

Gas-Phase High-Resolution Studies

While high-resolution gas-phase IR spectroscopy data for Methyl N-acetyl-L-tryptophanate is not extensively documented, studies on the closely related N-acetyl tryptophan methyl amide (NATMA) provide significant insights into its likely conformational behavior. In the isolated environment of the gas phase, NATMA exhibits a C7 structure as its major conformer. nih.gov This conformation is stabilized by an intramolecular hydrogen bond between the acetyl C=O group and the N-H group of the amino end. nih.gov This type of investigation, often employing techniques like IR-UV hole-filling and IR-induced population transfer spectroscopy, allows for the characterization of individual conformers and the dynamics of their interconversion. chemicalbook.com Theoretical calculations are crucial in assigning the observed vibrational frequencies to specific motions within each conformer. acs.org The study of such flexible biomolecules in the gas phase is essential for understanding their intrinsic structural preferences, free from solvent effects.

Solid-State Vibrational Characterization

In the solid state, the vibrational spectrum of a molecule is influenced by intermolecular interactions within the crystal lattice. Fourier-transform infrared (FT-IR) spectroscopy of L-tryptophan and its methyl ester reveals characteristic absorption bands. For L-tryptophan, the N-H stretching vibration of the indole (B1671886) ring appears around 3400 cm⁻¹, while the aliphatic C-H and C=O stretching vibrations of the carboxylic acid group are observed near 2900 cm⁻¹ and 1600 cm⁻¹, respectively. researchgate.net The esterification to L-tryptophan methyl ester introduces a distinct carbonyl absorption band for the ester group at approximately 1751 cm⁻¹. researchgate.net For this compound, one would expect to observe vibrational modes corresponding to the N-acetyl group, the methyl ester, and the tryptophan side chain, with their precise frequencies and shapes being sensitive to the crystalline packing and hydrogen-bonding network. Solid-state vibrational circular dichroism (VCD) is another powerful technique that can provide detailed information about the supramolecular chirality in the crystalline state. researchgate.netd-nb.infonih.gov

Vibrational Mode Approximate Wavenumber (cm⁻¹) Associated Functional Group
N-H Stretch (Indole)3400Indole Ring
C-H Stretch (Aliphatic)2900Aliphatic side chain
C=O Stretch (Ester)1751Methyl Ester
C=O Stretch (Amide I)~1640N-acetyl group
N-H Bend (Amide II)~1550N-acetyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules in solution. For this compound, NMR studies are pivotal in understanding its conformational equilibrium and its interactions with other molecules.

Elucidation of Conformational Equilibrium

The flexible nature of this compound results in a dynamic equilibrium of different conformers in solution. NMR spectroscopy, through the measurement of parameters like coupling constants and Nuclear Overhauser Effects (NOEs), provides detailed information about the relative populations of these conformers. auremn.org.br Theoretical calculations, in conjunction with experimental NMR data, are often employed to construct a comprehensive picture of the conformational landscape. Studies on the related N-acetyl-L-tryptophan-N-methylamide have shown that this molecule can adopt multiple low-energy conformations, and the relative stability of these is determined by intricate sidechain-backbone interactions. researchgate.net The analysis of the conformational equilibrium is crucial for understanding how the molecule's shape influences its properties and interactions.

Characterization of Intermolecular Interactions and Complex Formation

NMR spectroscopy is highly sensitive to changes in the chemical environment of atomic nuclei, making it an excellent tool for studying intermolecular interactions. mdpi.com By monitoring changes in chemical shifts and relaxation parameters upon the addition of a binding partner, one can map the interaction interface and determine binding affinities. researchgate.net For instance, the interaction of tryptophan residues with other molecules, including other aromatic amino acid residues, can be characterized by observing changes in the NMR spectrum. nih.govnih.gov While specific studies on the complex formation of this compound are not abundant, the principles of using NMR to study such interactions are well-established. Techniques like saturation transfer difference (STD) NMR and 2D NMR experiments (e.g., HSQC, NOESY) are particularly powerful for characterizing the binding of small molecules to larger macromolecules.

Fluorescence Spectroscopy

The intrinsic fluorescence of the tryptophan indole ring makes fluorescence spectroscopy a highly sensitive method for studying this compound. The photophysical properties of tryptophan and its derivatives are exquisitely sensitive to their local environment.

The fluorescence emission of tryptophan derivatives is significantly influenced by the polarity of the solvent. evidentscientific.comjournalcsij.com In non-polar environments, the emission maximum is typically at shorter wavelengths, while in polar solvents, a red shift (to longer wavelengths) is observed. evidentscientific.com This phenomenon, known as solvatochromism, arises from the reorientation of solvent molecules around the excited state dipole of the indole ring. evidentscientific.com Studies on N-acetyl-L-tryptophanamide (NATA) and other tryptophan derivatives have shown that both the emission wavelength and the fluorescence quantum yield are affected by the solvent. nih.govresearchgate.net For example, the quantum yield of NATA is significantly lower in water compared to nonpolar solvents like dioxane, which is attributed to an electron transfer quenching mechanism involving the amide group. nih.gov

The photophysical properties of N-acetylated methyl esters of various tryptophan analogs have been characterized, revealing that modifications to the indole ring can lead to significant shifts in absorption and emission maxima, as well as changes in fluorescence lifetimes. nih.gov These findings underscore the utility of tryptophan derivatives as fluorescent probes for studying protein structure and function.

Compound Solvent Emission Maximum (approx. nm) Quantum Yield (approx.)
N-acetyl-L-tryptophanamide (NATA)Dioxane-0.35
N-acetyl-L-tryptophanamide (NATA)Water-0.13
N-acetyl-L-tryptophan ethyl ester (NATE)Dioxane-0.35
N-acetyl-L-tryptophan ethyl ester (NATE)Water-0.057
3-methylindole (3MI)Dioxane-0.35
3-methylindole (3MI)Water-0.31

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and environment of a sample. For this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the tryptophan side chain.

The Raman spectrum of the tryptophan indole ring exhibits several characteristic bands that are sensitive to the local environment. These "marker bands" can provide information on hydrogen bonding, hydrophobicity, and conformational states.

Table 2: Key Raman Marker Bands for the Tryptophan Side Chain

Wavenumber (cm⁻¹) Designation Vibrational Assignment Structural/Environmental Sensitivity
~3400 W1 N-H stretching Hydrogen bonding at the indole N1-H site
~1550 W3 C=C stretching of the indole ring Side chain orientation
~1360 / ~1340 W4 / W5 Fermi resonance doublet (indole ring modes) Hydrophobicity of the local environment (intensity ratio I₁₃₆₀/I₁₃₄₀)
~880 W7 Indole ring breathing mode Strength of hydrogen bonding at the N1-H site (frequency shift)
~760 W8 Indole ring breathing mode Tryptophan accessibility to water

The intensity ratio of the Fermi doublet at approximately 1360 cm⁻¹ and 1340 cm⁻¹ is a well-established indicator of the hydrophobicity of the tryptophan's microenvironment. A higher ratio is indicative of a more hydrophobic or buried environment. The frequency of the W7 band at around 880 cm⁻¹ is sensitive to the strength of the hydrogen bond at the indole N1-H site; a lower frequency suggests a stronger hydrogen bond.

In more complex systems, such as proteins, Raman spectroscopy can be used to probe the local environment of individual tryptophan residues. By analyzing the shifts in frequency and changes in intensity of the tryptophan marker bands, it is possible to deduce information about the structural role of these residues. For instance, UV resonance Raman (UVRR) spectroscopy can selectively enhance the Raman signals from aromatic amino acid residues, including tryptophan, allowing for their study even in the presence of many other molecular components. This technique has been instrumental in characterizing tryptophan residues that are buried within hydrophobic cores versus those exposed to the solvent, as well as in identifying specific interactions such as hydrogen bonding.

X-ray Diffraction and Electron Density Mapping

A detailed analysis of the thermal vibrations and electron density of N-acetyl-L-tryptophan methylamide, a very close analog of this compound, has been conducted using single-crystal X-ray diffraction data. The data were collected at a low temperature (103 K) to minimize thermal motion and allow for a more accurate determination of atomic positions and electron distribution.

Table 3: Crystallographic Data for N-acetyl-L-tryptophan methylamide

Parameter Value
Chemical Formula C₁₄H₁₇N₃O₂
Molecular Weight 259.31
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Temperature 103 K
a (Å) 8.209(3)
b (Å) 11.016(2)
c (Å) 14.760(4)
Volume (ų) 1335
Z 4

From the high-resolution X-ray diffraction data, a multipolar atomic density model was fitted. This allowed for the calculation of phases for the crystal structure factors and the subsequent mapping of the valence-electron distribution. The resulting experimental electron density map was found to be in good agreement with theoretical densities calculated from an ab initio self-consistent field (SCF) molecular wave function. This detailed mapping of the electron density provides a nuanced picture of the chemical bonding and charge distribution within the molecule. The analysis confirmed a consistent electron distribution across the different peptide groups within the molecule.

Single-Crystal X-ray Diffraction for Structural Elucidation

The crystal structure was solved in the orthorhombic space group P2(1)2(1)2(1), with four molecules per unit cell. nih.gov The detailed crystallographic parameters obtained from this analysis are crucial for understanding the packing of the molecules in the crystal lattice and the nature of the intermolecular forces at play.

Crystallographic Data for N-acetyl-L-tryptophan methylamide
ParameterValue (at 103 K)
Chemical FormulaC14H17N3O2
Molecular Weight259.31
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
a (Å)8.209(3)
b (Å)11.016(2)
c (Å)14.760(4)
Volume (ų)1135
Z4
Calculated Density (mg mm⁻³)1.29
Data derived from a study on the closely related compound, N-acetyl-L-tryptophan methylamide. nih.gov

Experimental and Theoretical Electron Density Distribution Analysis

Beyond determining the molecular geometry, advanced crystallographic techniques can be employed to map the distribution of electrons within the molecule. This experimental electron density analysis provides insights into the nature of chemical bonds and intermolecular interactions.

In the study of N-acetyl-L-tryptophan methylamide, a multipolar atomic density model was fitted to the X-ray diffraction data. nih.gov This allowed for the calculation of phases for the crystal structure factors and the subsequent mapping of the valence-electron distribution. nih.gov A key challenge in this process for non-centrosymmetric crystals, such as the one studied, is the "phase problem," which was carefully addressed in the analysis. nih.gov

The experimental findings were corroborated by theoretical calculations. An ab initio self-consistent field (SCF) molecular wave function was calculated at the crystallographic molecular geometry using a split-valence basis set. nih.gov The remarkable agreement between the experimental and theoretical electron density maps validates the accuracy of both approaches. nih.gov A significant finding from this dual analysis was the confirmation that the electron distribution is identical in the two distinct peptide groups within the molecule. nih.gov This detailed understanding of the electron distribution is fundamental for predicting the molecule's reactivity and its interactions with biological targets.

Key Findings from Electron Density Analysis of N-acetyl-L-tryptophan methylamide
FindingMethodology
Mapping of valence-electron distributionExperimental (Multipolar atomic density model fitted to X-ray data)
Agreement between experimental and theoretical densityComparison of experimental map with ab initio SCF molecular wave function calculations
Identical electron distribution in two peptide groupsConfirmed by both experimental and theoretical analyses
Data derived from a study on the closely related compound, N-acetyl-L-tryptophan methylamide. nih.gov

Biological and Biochemical Research Applications

Neuropharmacological and Neurochemical Studies

Methyl N-acetyl-L-tryptophanate and its parent compound, N-acetyl-L-tryptophan (NAT), have been the focus of numerous studies investigating their effects on the central nervous system. These investigations have explored their involvement in crucial neurotransmitter pathways and their potential to protect neurons from damage.

L-tryptophan is an essential amino acid and the metabolic precursor for the synthesis of serotonin (B10506), a key neurotransmitter involved in regulating mood, sleep, and appetite. ontosight.aimedchemexpress.compensoft.net The serotonin synthesis pathway involves the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase, which is then decarboxylated to produce serotonin. pensoft.netfrontiersin.org In the pineal gland, serotonin is further converted to melatonin. pensoft.net

Due to its structural similarity to L-tryptophan, this compound is studied for its potential to influence these pathways. Research using tryptophan analogs like alpha-methyl-L-tryptophan has shown that these compounds can be used to study serotonin synthesis. nih.gov Specifically, alpha-methyl-L-tryptophan inhibits the enzyme tryptophan hydroxylase, leading to decreased serotonin production. ontosight.ai This highlights the potential for tryptophan derivatives to modulate serotonergic systems. ontosight.ai The acetylation and esterification in this compound modify its chemical properties, which could alter its interaction with the enzymes and transporters involved in the serotonin pathway.

Studies on related compounds, such as N-acetyl-L-tryptophan-N-methylamide, have been conducted to understand the conformational properties of tryptophan residues, which is crucial for their biological activity, including their role as a source of serotonin. conicet.gov.ar The competition between branched-chain amino acids and tryptophan for transport across the blood-brain barrier also underscores the delicate balance that governs neurotransmitter precursor availability in the brain. mdpi.com

Research has increasingly pointed towards the neuroprotective potential of N-acetyl-L-tryptophan (NAT), the unesterified form of this compound. These protective effects are attributed to several mechanisms, including the attenuation of neuroinflammation, mitigation of cognitive decline, and inhibition of apoptotic pathways.

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. nih.govnih.gov Studies have shown that N-acetyl-L-tryptophan (NAT) can effectively reduce neuroinflammation in animal models. nih.govnih.gov In a rat model of Alzheimer's disease induced by amyloid-β oligomers, treatment with NAT led to a downregulation of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) in the hippocampus and frontal cortex. nih.govnih.gov Furthermore, NAT treatment also reduced the levels of substance P, a neuropeptide involved in inflammatory processes. nih.govnih.gov This anti-inflammatory effect is linked to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov N-acetyl-L-tryptophan has also been shown to inhibit the expression of IL-1β. medchemexpress.commedchemexpress.com

In models of Alzheimer's disease, N-acetyl-L-tryptophan (NAT) has demonstrated the ability to lessen cognitive deficits. nih.govnih.govresearchgate.net In rats with amyloid-β-induced cognitive impairment, NAT treatment resulted in improved performance in the Morris water maze, a test of spatial learning and memory. nih.govnih.gov This was characterized by shorter escape latencies and increased efficiency in finding the platform. nih.govnih.gov The cognitive improvements are likely linked to the observed reduction in neuroinflammation and a decrease in acetylcholinesterase activity, which would increase the availability of the neurotransmitter acetylcholine. nih.govnih.gov Additionally, NAT treatment was associated with reduced levels of total and phosphorylated Tau protein, a hallmark of Alzheimer's pathology, and an upregulation of cAMP response element-binding protein 1 (CREB1) signaling, which is crucial for synaptic plasticity and memory formation. nih.govnih.govresearchgate.net

The neuroprotective effects of N-acetyl-L-tryptophan (NAT) extend to other neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease. nih.govnih.govmdpi.comnih.gov In a mouse model of ALS, administration of NAT delayed the onset of the disease, extended survival, and improved motor performance. nih.gov The proposed mechanism for this protection involves the inhibition of mitochondrial cell death pathways and inflammation. nih.gov Studies in cellular models of ALS have shown that N-acetyl-L-tryptophan can rescue motor neuron-like cells from cell death. nih.gov

In the context of Parkinson's disease, research on related N-acetylated amino acids, such as N-acetyl-L-leucine, has shown protective effects in mouse models by modulating the gut-brain axis. nih.gov Dysregulation of branched-chain amino acids, which compete with tryptophan for transport into the brain, has also been implicated in Parkinson's disease. mdpi.com While direct studies on this compound in Parkinson's models are less common, the known neuroprotective actions of its parent compound suggest potential therapeutic avenues. mdpi.comnih.gov

A key mechanism underlying the neuroprotective effects of N-acetyl-L-tryptophan (NAT) is its ability to inhibit apoptosis, or programmed cell death. medchemexpress.comnih.govresearchgate.net A critical step in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This release triggers a cascade of events leading to the activation of caspases, which are proteases that execute cell death. nih.gov

N-acetyl-L-tryptophan has been identified as an inhibitor of mitochondrial cytochrome c release. medchemexpress.commedchemexpress.comnih.govresearchgate.net By preventing this release, NAT effectively blocks the subsequent activation of apoptotic pathways. medchemexpress.comnih.gov Specifically, it has been shown to inhibit the activation of caspase-1, caspase-3, and caspase-9. medchemexpress.comnih.gov In cellular models of ALS, NAT was found to prevent the release of cytochrome c and another pro-apoptotic factor, Smac/AIF, from the mitochondria. nih.gov This inhibition of caspase activation is a crucial aspect of its neuroprotective function in various models of neurodegenerative diseases. medchemexpress.comnih.gov

Neuroprotective Efficacy and Mechanisms

Modulation of Oxidative Stress and Preservation of Mitochondrial Membrane Integrity

This compound, and its close analog N-acetyl-L-tryptophan (NAT), have demonstrated significant effects in modulating oxidative stress and preserving the integrity of the mitochondrial membrane. nih.gov Research indicates that these compounds can enhance the activity of crucial endogenous antioxidant enzymes. nih.gov In studies involving intestinal epithelial cells (IEC-6), pretreatment with NAT before exposure to ionizing radiation led to a significant increase in the activity of catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione (B108866) S-transferase (GST), and glutathione peroxidase (GPx). nih.gov This enhancement of the cellular antioxidant defense system contributes to the neutralization of radiation-induced free radicals. nih.gov

Further investigations have shown that these compounds play a vital role in protecting mitochondria, which are primary sites of reactive oxygen species (ROS) production and are highly susceptible to oxidative damage. nih.govpeerj.com In irradiated IEC-6 cells, NAT pretreatment was found to significantly restore mitochondrial membrane integrity. nih.gov This protective effect is crucial, as mitochondrial dysfunction is a key factor in the initiation of apoptosis, or programmed cell death. nih.govmedchemexpress.com By stabilizing the mitochondrial membrane, this compound and related compounds can inhibit the release of pro-apoptotic factors like cytochrome c, Smac, and AIF from the mitochondria into the cytoplasm, thereby preventing cell death. medchemexpress.com

Studies on intestinal epithelial cells have quantified the protective effects, showing that NAT pre-treatment can lead to a cell survival rate of 84.36% to 87.68% at a concentration of 0.1 μg/mL against a lethal radiation dose. nih.gov This radioprotective effect is attributed to the compound's ability to neutralize oxidative stress, boost antioxidant enzyme activity, and protect DNA from radiation-induced damage. nih.gov

The table below summarizes the key antioxidant enzymes modulated by N-acetyl-L-tryptophanate and their functions.

EnzymeFunctionEffect of N-acetyl-L-tryptophanate
Catalase (CAT) Catalyzes the decomposition of hydrogen peroxide to water and oxygen.Enhanced activity. nih.gov
Superoxide Dismutase (SOD) Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.Enhanced activity. nih.gov
Glutathione S-Transferase (GST) Detoxifies harmful compounds by conjugating them with glutathione.Enhanced activity. nih.gov
Glutathione Peroxidase (GPx) Reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively.Enhanced activity. nih.gov

Receptor Interaction Studies

The interaction of this compound and its analogs with the neurokinin-1 receptor (NK-1R) has been a subject of considerable research, although with some conflicting findings. mdpi.comnih.gov The NK-1R is the primary receptor for the neuropeptide Substance P (SP), a key mediator of neurogenic inflammation. nih.gov Several studies have referred to N-acetyl-L-tryptophan (NAT) as an NK-1R antagonist, suggesting that it exerts its neuroprotective effects by blocking the binding of SP to this receptor. medchemexpress.commdpi.comresearchgate.net This antagonistic action is thought to disrupt the downstream signaling cascades that lead to inflammation and cellular damage. medchemexpress.comnrf.com.au

Despite the debate on direct binding, other research has explored the binding affinity of related tryptophan derivatives. For instance, it has been suggested that the L-enantiomer, N-acetyl-L-tryptophan, binds to the NK-1R with greater affinity than its D-enantiomer counterpart. researchgate.net This is attributed to the stereochemistry of the carboxyl group, which is believed to lie in the plane for the L-form, facilitating a more stable interaction with the receptor. researchgate.net

Regardless of the specifics of direct receptor binding, research has shown that N-acetyl-L-tryptophan can inhibit the secretion of Substance P. medchemexpress.comresearchgate.net In a cellular model of amyotrophic lateral sclerosis (ALS), NAT was found to inhibit the secretion of Substance P and IL-1β in NSC-34 motoneurons. medchemexpress.com This suggests an indirect mechanism of action where the compound may modulate the release of SP from cells, thereby reducing its availability to bind to NK-1R and trigger inflammatory responses.

Furthermore, studies in animal models have demonstrated that pretreatment with NAT can inhibit the increase in Substance P levels induced by stimuli such as capsaicin (B1668287) and gamma radiation in the intestines and serum of mice. researchgate.netnih.gov This inhibitory effect on SP levels is a key component of the compound's observed anti-inflammatory and radioprotective properties. researchgate.netnih.gov Research in a rat model of aluminum-induced dementia also showed that NAT administration led to a dose-dependent reduction in SP levels in the hippocampus and frontal cortex. researchgate.net

Recent research has identified the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor as a potential target for N-acetyl-L-tryptophan. researchgate.netnih.gov The TRPV1 receptor is an ion channel activated by various noxious stimuli, including capsaicin, the compound found in chili peppers. nih.govmdpi.com

Molecular docking studies have revealed that N-acetyl-L-tryptophan can bind strongly to the TRPV1 receptor, occupying similar binding pockets as the known TRPV1 agonist, capsaicin. researchgate.netnih.gov This suggests that NAT may act as an antagonist at this receptor. researchgate.netnih.gov The antagonistic effect of NAT on the TRPV1 receptor has been investigated through both molecular docking and ELISA assays. researchgate.netnih.gov The findings from these studies support the hypothesis that the radioprotective effects of NAT may be mediated, at least in part, through its antagonism of the TRPV1 receptor and the subsequent inhibition of downstream inflammatory responses. researchgate.net

The table below outlines the receptors discussed and the nature of their interaction with N-acetyl-L-tryptophan.

ReceptorLigand/ActivatorInteraction with N-acetyl-L-tryptophan
Neurokinin-1 Receptor (NK-1R) Substance PAntagonism reported, but direct binding is debated. medchemexpress.commdpi.comnih.gov
Transient Receptor Potential Vanilloid-1 (TRPV1) Receptor Capsaicin, Heat, ProtonsAntagonism suggested by molecular docking studies. researchgate.netnih.gov

Enzymology and Protein Interaction Studies

Application in Enzyme Activity Assays

This compound serves as a valuable substrate in enzyme activity assays, particularly for enzymes like chymotrypsin. Its chemical structure, featuring an acetylated amine and a methyl ester group, makes it highly reactive and allows for stereospecific enzymatic hydrolysis.

In addition to its use as a substrate, related compounds like N-acetyl-DL-tryptophan have been used to study enzyme induction. For instance, in the bacterium Xanthomonas pruni, N-acetyl-DL-tryptophan was found to act as an inducer for the enzymes involved in the metabolic pathway that converts tryptophan to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). asm.org

Furthermore, research has investigated the potential of N-acetyl-L-tryptophan and its analogs to inhibit the activity of acetylcholinesterase (AChE). researchgate.net In a study on aluminum-induced spatial memory deficits in rats, exposure to N-acetyl-L-tryptophan resulted in a significant increase in acetylcholinesterase activity in the hippocampus. nih.gov This highlights the compound's role in modulating the activity of key enzymes in the nervous system.

Interaction with Proteases (e.g., Alpha-Chymotrypsin)

This compound serves as a valuable substrate for studying the kinetics and mechanisms of proteases like alpha-chymotrypsin. nih.govannualreviews.org Its chemical structure allows for detailed investigation into the enzyme's active site and the factors influencing substrate binding and catalysis.

Competitive Inhibition Mechanisms of Enzyme Activity

While not a direct competitive inhibitor in the classical sense, studies involving derivatives of this compound have shed light on competitive inhibition mechanisms. For instance, various alkylthio derivatives of this compound act as substrates for alpha-chymotrypsin but can inhibit other proteases like Carlsberg subtilisin. nih.gov These derivatives compete with other substrates for the active site of the enzyme. Research has shown that indole (B1671886), a related compound, acts as a competitive inhibitor of alpha-chymotrypsin. nih.govcdnsciencepub.com The binding of these inhibitors to the enzyme's active site prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme.

pH Dependence of Enzyme-Ligand Binding Kinetics

The binding of this compound and its analogs to alpha-chymotrypsin is significantly influenced by pH. annualreviews.orgnih.govnih.gov The ionization state of key amino acid residues in the enzyme's active site, as well as the substrate itself, changes with pH, affecting the binding affinity and the rates of acylation and deacylation. annualreviews.orgresearchgate.net

For the alpha-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan methyl ester, both the acylation and deacylation steps are pH-dependent. annualreviews.org The pH-rate profile for the acylation step is typically bell-shaped, indicating the involvement of two ionizable groups, while the deacylation step often shows a sigmoid pH dependence. annualreviews.org Studies on the hydrolysis of L-tryptophan methyl ester, a related compound, show a bell-shaped curve for kcat/Km with a maximum around pH 7.2. researchgate.net The binding of the protonated form of the substrate is significantly stronger than the unprotonated form. researchgate.net At alkaline pH, the behavior of different forms of chymotrypsin, such as α- and δ-chymotrypsin, can vary in their interaction with substrates like N-acetyl-L-tryptophan methyl ester. nih.govnih.gov

Below is a table summarizing the kinetic parameters for the hydrolysis of methyl o-tryptophanate by alpha-chymotrypsin at various pH values.

pHBufferkcat x 10³ s⁻¹Km x 10³ M
5.510.2 M acetate10.98.28
5.990.5 M acetate21.217.6
6.380.2 M phosphate (B84403)28.58.5
6.620.2 M phosphate37.63.9
6.920.2 M phosphate40.11.3
7.200.1 M Tris-HCl382.3
7.520.1 M Tris-HCl40.02.2
7.930.1 M Tris-HCl43.02.5

Data adapted from a study on the α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. researchgate.net

Influence on Cytochrome c Oxidase Activity and Expression

N-acetyl-L-tryptophan, a closely related compound, has been identified as an inhibitor of cytochrome c. medchemexpress.commedchemexpress.com It has been shown to inhibit the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov This inhibitory action on cytochrome c can modulate the activity of cytochrome c oxidase, the terminal enzyme of the mitochondrial respiratory chain. The determination of cytochrome c oxidase activity often involves the use of artificial electron donors like TMPD, and the autoxidation of these donors can be influenced by the presence of cytochrome c. bioblast.at

Radioprotective Effects

Research has demonstrated the radioprotective potential of N-acetyl-L-tryptophan (L-NAT), a related compound to this compound, in various models. nih.govresearchgate.net

Evaluation of Radioprotective Activity in in vivo Models (e.g., Rodents, Non-Human Primates)

Studies have shown that N-acetyl-L-tryptophan (L-NAT) exhibits significant radioprotective effects in both rodent and non-human primate models. nih.gov In mice exposed to whole-body gamma radiation, pretreatment with L-NAT resulted in a significant increase in survival rates. nih.gov Histological analysis of tissues from these mice revealed protection against radiation-induced damage in the bone marrow, jejunum, and seminiferous tubules. nih.gov Notably, in non-human primates, pretreatment with L-NAT led to 100% survival after a high dose of radiation and a significant improvement in hematological profiles. nih.gov

The table below summarizes the survival rates of irradiated mice with and without L-NAT pretreatment.

Treatment GroupSurvival Rate
Irradiated (9.0 Gy)0%
L-NAT (150 mg/kg) + Irradiated (9.0 Gy)>80%

Data adapted from a study on the radioprotective effects of N-acetyl-L-tryptophan in mouse and primate models. nih.gov

Cellular Mechanisms of Radioprotection (e.g., Intestinal Epithelial Cells)

The radioprotective effects of N-acetyl-L-tryptophan (L-NAT) at the cellular level have been investigated, particularly in intestinal epithelial cells. nih.govaustinpublishinggroup.comresearchgate.net L-NAT has been found to protect these cells from radiation-induced apoptosis. nih.govaustinpublishinggroup.com The underlying mechanisms of this protection involve the modulation of oxidative stress and the preservation of mitochondrial membrane integrity. nih.govresearchgate.net

L-NAT provides radioprotection by:

Neutralizing radiation-induced reactive oxygen species (ROS). nih.govresearchgate.net

Enhancing the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), glutathione S-transferase (GST), and glutathione peroxidase (GPx). nih.govresearchgate.netresearchgate.net

Protecting DNA from radiation-induced damage. nih.govresearchgate.net

Restoring mitochondrial membrane integrity. nih.gov

Inhibiting the inflammatory response by down-regulating the expression of pro-inflammatory cytokines. austinpublishinggroup.com

Preserving intestinal crypt stem cells. austinpublishinggroup.com

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specific biological and biochemical research applications provided in the outline.

The overwhelming majority of research for the detailed topics—including anti-inflammatory properties, hepatoprotective actions against ischemia-reperfusion injury, inhibition of mitophagy, regulation of TLR4/NLRP3 signaling, and mitigation of protein aggregation—has been conducted on the related compound, N-acetyl-L-tryptophan (L-NAT) , which is the parent carboxylic acid of the requested methyl ester.

The explicit instruction to focus solely on this compound cannot be fulfilled with scientific accuracy for the specified outline points. Attributing the findings related to N-acetyl-L-tryptophan to its methyl ester would be scientifically inaccurate and misleading.

There is insufficient specific data in the public domain concerning "this compound" for the following areas requested:

Other Emerging Biological Applications

Preliminary Research on Antibacterial Activity: General studies on indole derivatives show antibacterial potential, but specific research on this compound is lacking.tandfonline.comnih.gov

To maintain scientific integrity and adhere strictly to the provided instructions, the article cannot be generated.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. In the context of Methyl N-acetyl-L-tryptophanate, both high-performance liquid chromatography and paper chromatography serve as valuable tools for its analytical assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable technique for the purity assessment and quantitative analysis of this compound. Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from potential impurities, starting materials, and byproducts that may arise during its synthesis.

Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, a C18 column is a frequent choice for the separation of tryptophan derivatives. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with varying polarities. mdpi.com

Detection is typically carried out using a UV detector, as the indole (B1671886) ring of the tryptophan moiety exhibits strong absorbance in the ultraviolet region, commonly at wavelengths around 220 nm or 280 nm. mdpi.comnih.gov The purity of this compound can be determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity, while the presence of other peaks suggests the existence of impurities. Commercial suppliers of N-Acetyl-L-tryptophan methyl ester often provide purity data determined by HPLC, with purities of 95% to over 98% being reported. tcichemicals.comfishersci.fi One certificate of analysis reported a purity of 99.8% as determined by HPLC. thermofisher.com

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations of this compound. The peak area of the analyte in a sample can then be compared to the calibration curve to determine its concentration. This approach has been successfully applied to the determination of related compounds like N-acetyl-DL-tryptophan in complex matrices such as human albumin solutions, demonstrating the robustness of HPLC for quantitative purposes. nih.gov The limits of quantitation and detection for acetyl-tryptophan have been reported to be as low as 0.167 and 0.050 μg/mL, respectively, highlighting the sensitivity of the method. mdpi.com

Interactive Data Table: HPLC Purity of N-Acetyl-L-tryptophan methyl ester

Lot NumberReported Purity (%)Analytical Method
8140093799.8HPLC
Not Specified>98.0HPLC
Not Specified95Not Specified

Paper Chromatography for Mixture Separation

Paper chromatography is a simpler, less instrument-intensive chromatographic technique that can be used for the qualitative separation of mixtures. In this method, a spot of the sample mixture is applied to a strip of filter paper (the stationary phase), and the edge of the paper is then dipped in a solvent (the mobile phase). As the solvent moves up the paper by capillary action, it carries the components of the mixture at different rates, leading to their separation.

The separation is based on the differential partitioning of the components between the stationary phase (water adsorbed onto the cellulose (B213188) fibers of the paper) and the mobile phase. The distance traveled by a compound relative to the solvent front is known as the R_f (retardation factor) value, which is a characteristic of the compound under specific conditions (paper type, solvent system, temperature).

Interactive Data Table: Reference R_f Values of Tryptophan in Paper Chromatography

CompoundSolvent SystemR_f Value
Tryptophann-Butanol/Glacial Acetic Acid/WaterVaries by specific ratio

Note: Specific R_f values are highly dependent on the exact conditions of the chromatographic run.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Pulse Radiolysis for related compounds)

Electrochemical techniques are powerful tools for investigating the redox properties of molecules like this compound. The indole moiety of tryptophan is electroactive, meaning it can be oxidized at an electrode surface. nih.gov By studying the electrochemical behavior of this compound and its close relatives, valuable insights into its electronic structure and reactivity can be gained.

Cyclic voltammetry (CV) is a widely used electrochemical method where the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting current is plotted against the applied potential, providing information about the redox processes occurring at the electrode surface. For indole derivatives, CV can be used to determine their oxidation potentials. nih.govnih.gov

Pulse radiolysis is a technique used to study fast reactions involving free radicals. It involves the generation of radicals using a short pulse of high-energy electrons, and their subsequent reactions are monitored by fast spectroscopic techniques. This method has been instrumental in determining the redox potentials of tryptophan radicals.

Determination of Electrode Potentials of Radical/Amino Acid Couples

The electrode potential of the radical/amino acid couple is a measure of the tendency of the amino acid to be oxidized to its corresponding radical. This is a crucial parameter for understanding the role of tryptophan residues in biological electron transfer processes.

While direct electrochemical data for this compound is scarce, studies on L-tryptophan and its derivatives provide a strong basis for estimation. The oxidation of indole derivatives is generally an irreversible process that is dependent on pH. nih.gov The primary oxidation occurs on the pyrrole (B145914) ring of the indole nucleus. nih.gov

Using cyclic voltammetry, the oxidation potential of tryptophan has been investigated. For instance, in a phosphate buffer solution, tryptophan exhibits an oxidation peak, the potential of which is influenced by the pH of the medium. Pulse radiolysis studies have been employed to determine the midpoint redox potential of the neutral indolyl radical of the tryptophan side chain, which was found to be 1.05 ± 0.01 V versus the normal hydrogen electrode (NHE) at pH 7.0 and 25 °C.

Analysis of Proton-Coupled Electron Transfer Pathways

The oxidation of the indole ring of tryptophan is often a proton-coupled electron transfer (PCET) process, where the transfer of an electron is coupled to the transfer of a proton. The N-H proton of the indole ring is typically involved in this process. The mechanism of PCET can be either stepwise (electron transfer followed by proton transfer, or vice versa) or concerted (electron and proton transfer in a single kinetic step).

The analysis of PCET pathways is crucial for understanding the reactivity of tryptophan derivatives in various chemical and biological contexts. The electrochemical behavior of these compounds, particularly the pH dependence of their oxidation potentials as studied by cyclic voltammetry, can provide insights into the nature of the PCET mechanism. For many indole derivatives, the oxidation process is pH-dependent, indicating the involvement of protons in the reaction. nih.gov

Studies on related compounds like N-acetyl-L-tryptophan have contributed to the understanding of these pathways. The investigation of the electrochemical and photochemical oxidation of tryptophan and its derivatives continues to be an active area of research, providing fundamental knowledge about the intricate mechanisms of electron and proton transfer in these important biomolecules.

Interactive Data Table: Electrochemical Data for Tryptophan and Related Compounds

CompoundAnalytical TechniqueMeasured ParameterValue (at pH 7)
Tryptophan Side ChainPulse RadiolysisRedox Midpoint Potential (Indolyl Radical)1.05 ± 0.01 V vs NHE

Intermolecular Interactions and Complexation Studies

Metal Ion Complexation (e.g., Methylmercury(II) with N-acetyltryptophan)

Identification of Metal Binding Sites

In its interactions with methylmercury(II), N-acetyl-DL-tryptophan demonstrates the ability to form two distinct types of neutral complexes. cdnsciencepub.comresearchgate.netcdnsciencepub.com

1:1 Complex: A neutral 1:1 complex is formed where the methylmercury(II) ion binds to a carboxylate oxygen . cdnsciencepub.comcdnsciencepub.com In this configuration, the CH₃Hg⁺ group substitutes the acidic proton of the carboxylic acid, forming a Hg-O bond. cdnsciencepub.com

2:1 Complex: Upon reaction with two equivalents of methylmercury(II) hydroxide, a neutral 2:1 complex is isolated. cdnsciencepub.com In this species, one methylmercury (B97897) group is bound to the carboxylate oxygen , and a second is attached to the deprotonated indole (B1671886) nitrogen of the tryptophan side chain. cdnsciencepub.comcdnsciencepub.com

For Methyl N-acetyl-L-tryptophanate, the esterification of the carboxyl group would preclude its direct involvement in binding as a primary site for metal ions like methylmercury(II) in the way observed for N-acetyl-L-tryptophan. However, the indole nitrogen would remain a potential binding site.

Stability and Hydrolysis of Formed Complexes

The stability of the methylmercury(II) complexes with N-acetyl-DL-tryptophan has been investigated using nuclear magnetic resonance (NMR) spectroscopy in a dimethyl sulfoxide (B87167) (DMSO-d₆) solution. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The 1:1 carboxylate-bonded complex is found to be stable in this solvent. cdnsciencepub.comcdnsciencepub.com In contrast, the 2:1 complex, which features an additional methylmercury group on the indole ring, is susceptible to hydrolysis. cdnsciencepub.comresearchgate.netcdnsciencepub.com Traces of water in the solvent can readily displace the indole-bound CH₃Hg⁺ group, causing the 2:1 complex to revert to the more stable 1:1 species. cdnsciencepub.comcdnsciencepub.com

Stability of Methylmercury(II) Complexes with N-acetyl-DL-tryptophan in DMSO-d₆ cdnsciencepub.comcdnsciencepub.com
Complex Stoichiometry (Ligand:Metal)Binding SitesStability in DMSO-d₆Notes
1:1Carboxylate OxygenStableComplexation via the carboxylic acid is maintained in solution.
2:1Carboxylate Oxygen, Indole NitrogenUnstableReadily hydrolyzes to the 1:1 complex in the presence of water.

Role of Intramolecular Interactions in Complex Structures

X-ray crystallography has been employed to study the solid-state structures of these complexes. cdnsciencepub.com In the crystal structure of the 1:1 complex between methylmercury(II) and N-acetyl-DL-tryptophan, there is no evidence of the short, intramolecular π-interaction between the mercury atom and the indole ring that is observed in the 2:1 complex with tryptophan itself. cdnsciencepub.comresearchgate.netcdnsciencepub.com This suggests that the conformation adopted by the N-acetylated ligand in this specific complex does not favor such an interaction. cdnsciencepub.com

Host-Guest Chemistry and Molecular Recognition

The ability of tryptophan derivatives to participate in host-guest chemistry is an area of significant interest. Studies involving N-acetyl-L-tryptophan and cyclodextrins provide a model for the molecular recognition capabilities of such compounds.

Research on the interaction between β-cyclodextrin (β-CD) and the enantiomers of N-acetyltryptophan (NAcTrp) has demonstrated enantioselectivity. beilstein-journals.org NMR studies in aqueous solution indicate that while both L- and D-NAcTrp form complexes with β-cyclodextrin, the binding with the L-enantiomer is stronger. beilstein-journals.org

In the crystalline state, a dimeric complex of β-CD with L-NAcTrp readily forms, where two host molecules enclose two guest molecules in a head-to-head arrangement. beilstein-journals.org Conversely, obtaining crystals of the complex with D-NAcTrp has proven unsuccessful, highlighting the subtle yet critical role of stereochemistry in molecular recognition and crystal formation. beilstein-journals.org The prevailing complexation mode for both enantiomers in solution involves the insertion of the N-acetyl group into the wider secondary opening of the cyclodextrin (B1172386) cavity, with the indole moiety positioned towards the primary side. beilstein-journals.org This orientation differs from that observed in the solid-state crystal structure of the L-enantiomer complex. beilstein-journals.org

Future Directions and Translational Research Potential

Development of Novel Therapeutic Strategies

The unique properties of N-acetyl-L-tryptophan (NAT) and its derivatives, including Methyl N-acetyl-L-tryptophanate, position them as promising candidates for novel therapeutic strategies, particularly in the realm of neurodegenerative diseases and inflammatory conditions.

Research has demonstrated that N-acetyl-L-tryptophan can provide neuroprotective effects. medchemexpress.comnih.gov For instance, in models of amyotrophic lateral sclerosis (ALS), N-acetyl-L-tryptophan has been shown to delay disease onset and extend survival. mdpi.com This neuroprotection is attributed to its ability to inhibit the release of mitochondrial cytochrome c, a key event in apoptosis (cell death). medchemexpress.comnih.gov Furthermore, studies on Alzheimer's disease models have revealed that N-acetyl-L-tryptophan can lessen cognitive decline and neuroinflammation. nih.gov It achieves this by downregulating pro-inflammatory cytokines and reducing the activity of acetylcholinesterase. nih.gov

The therapeutic potential of these compounds extends to their anti-inflammatory and antioxidant effects. medchemexpress.com By inhibiting the expression of interleukin-1β and the activation of caspase-1, N-acetyl-L-tryptophan demonstrates its anti-inflammatory capabilities. medchemexpress.com Its antioxidant properties are highlighted by its ability to protect against oxidative stress. researchgate.net

The modulation of the kynurenine (B1673888) pathway of tryptophan metabolism is a key area of interest for therapeutic development. pensoft.net Dysregulation of this pathway is linked to an imbalance between neuroprotective and neurotoxic metabolites, which is implicated in various neuropsychiatric and neurodegenerative disorders. pensoft.net Targeting enzymes within this pathway, such as indoleamine 2,3-dioxygenase (IDO), is a promising approach for developing new treatments. pensoft.netspandidos-publications.com The development of selective inhibitors for these enzymes could help restore metabolic balance and offer therapeutic benefits. pensoft.net

Therapeutic TargetCompound/StrategyObserved EffectsPotential Application
Neuroinflammation N-acetyl-L-tryptophanReduces pro-inflammatory cytokines (TNF, IL-6), downregulates NF-κB signaling. nih.govAlzheimer's Disease
Cognitive Decline N-acetyl-L-tryptophanImproves memory and learning, reduces acetylcholinesterase activity. nih.govAlzheimer's Disease
Oxidative Stress N-acetyl-L-tryptophanProtects against free radical damage. researchgate.netNeurodegenerative Diseases
Apoptosis N-acetyl-L-tryptophanInhibits cytochrome c release and caspase activation. medchemexpress.comnih.govAmyotrophic Lateral Sclerosis
Kynurenine Pathway Selective enzyme inhibitorsModulates the balance of neuroactive metabolites. pensoft.netNeuropsychiatric Disorders

Advanced Computational Modeling for Mechanism Elucidation

Advanced computational modeling has become an indispensable tool for unraveling the complex mechanisms of tryptophan metabolism and the interactions of its derivatives. These in silico approaches provide insights that complement experimental studies and guide further research.

Molecular docking studies have been instrumental in understanding the direct interactions between tryptophan metabolites and biological targets like the aryl hydrocarbon receptor (AhR). imrpress.com These studies can predict the binding affinities and modes of various compounds, helping to identify potential agonists or antagonists. For example, computational analyses have suggested that tryptophan itself may act as an AhR antagonist. imrpress.com

Kinetic modeling of metabolic pathways allows for a system-level understanding of how perturbations in one area can affect the entire network. nih.gov By integrating tissue-specific gene expression data, these models can simulate metabolite concentrations in different organs, such as the liver and brain. nih.gov This can help identify key control points within the tryptophan metabolic network. For instance, modeling has shown that tryptophan transport and certain enzymes like kynurenine-3-monooxygenase (KMO) are major control points in the kynurenine pathway. nih.gov

Furthermore, computational methods are used to explore the conformational landscape of molecules like N-acetyl-L-tryptophan-N-methylamide. researchgate.netconicet.gov.arresearchgate.net By determining the stable conformations and their relative energies, researchers can better understand how these molecules interact with their biological targets. conicet.gov.arresearchgate.net

Modeling TechniqueApplicationKey Findings
Molecular Docking Investigating ligand-receptor interactions.Tryptophan and its metabolites show varying degrees of docking to the AhR. imrpress.com
Kinetic Modeling Simulating metabolic fluxes and concentrations.Identified key control points in the tryptophan metabolic pathway in different tissues. nih.gov
Conformational Analysis Determining stable molecular structures.Identified numerous stable conformers of N-acetyl-L-tryptophan-N-methylamide. researchgate.netconicet.gov.arresearchgate.net

Integration with -Omics Technologies for Comprehensive Metabolic Profiling

The integration of -omics technologies, particularly metabolomics and transcriptomics, is revolutionizing our ability to conduct comprehensive metabolic profiling of the tryptophan pathway. creative-proteomics.com These approaches provide a global view of metabolic alterations and their underlying genetic regulation, offering a powerful tool for biomarker discovery and understanding disease pathogenesis. creative-proteomics.comfrontiersin.org

Metabolomics, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allows for the precise quantification of a wide range of tryptophan metabolites in biological samples such as plasma and urine. creative-proteomics.comnih.gov This can reveal distinct metabolic signatures associated with various conditions. nih.gov For example, studies have identified altered tryptophan metabolite profiles in obesity, metabolic dysfunction-associated steatotic liver disease (MASLD), and Kawasaki disease. frontiersin.orgnih.govresearchgate.net

Untargeted metabolomics enables the discovery of novel metabolic changes, while targeted approaches provide accurate quantification of specific metabolites of interest. creative-proteomics.com The combination of these methods has been used to identify potential biomarkers for disease diagnosis and prognosis. frontiersin.orgresearchgate.net

Transcriptomics, the study of gene expression, complements metabolomics by providing insights into the regulation of metabolic enzymes and transporters. frontiersin.org By analyzing gene expression in conjunction with metabolite levels, researchers can gain a more complete picture of how metabolic pathways are altered in disease states. mdpi.com This multi-omics approach is crucial for understanding the complex interplay between genes, proteins, and metabolites in the tryptophan pathway.

-Omics TechnologyApplicationKey Findings
Metabolomics (LC-MS/MS) Quantification of tryptophan metabolites in biofluids.Identified distinct metabolic signatures in obesity, MASLD, and Kawasaki disease. frontiersin.orgnih.govresearchgate.net
Untargeted Metabolomics Discovery of novel metabolic alterations.Revealed significantly enriched metabolic pathways in various diseases. frontiersin.orgresearchgate.net
Targeted Metabolomics Precise quantification of specific metabolites.Confirmed alterations in key tryptophan pathway metabolites in disease states. frontiersin.orgresearchgate.net
Transcriptomics Analysis of gene expression related to tryptophan metabolism.Showed differential expression of genes for metabolic enzymes and transporters. mdpi.com

Q & A

Q. What are the established synthesis routes for Methyl N-acetyl-L-tryptophanate, and what methodological considerations are critical for yield optimization?

this compound is typically synthesized via multi-step reactions involving acetylation and esterification of L-tryptophan. A common approach includes:

  • Acetylation : Reacting L-tryptophan with acetic anhydride under alkaline conditions to form N-acetyl-L-tryptophan.
  • Esterification : Treating the intermediate with methanol in the presence of a catalyst (e.g., HCl or H₂SO₄) to yield the methyl ester . Key considerations include pH control during acetylation to prevent racemization, solvent selection (e.g., anhydrous methanol for esterification), and purification via recrystallization or chromatography. Yields can be optimized by monitoring reaction progress with thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?

  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (amide C=O) confirm functional groups. Compare with reference spectra from NIST databases to validate purity .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 3.6–3.7 ppm (ester methyl group) and δ 2.0 ppm (acetyl methyl) are diagnostic. ¹³C NMR resolves carbonyl carbons (amide at ~170 ppm, ester at ~175 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 246.27 [M+H]⁺, with fragmentation patterns (e.g., loss of CO₂ or acetyl groups) aiding structural confirmation .

Q. What role does this compound play in stabilizing human serum albumin (HSA), and how is this evaluated experimentally?

this compound acts as a stabilizer by binding to HSA domains, preventing thermal denaturation and oxidative damage. Experimental validation includes:

  • Thermal Stress Tests : Incubate HSA with the compound at elevated temperatures (e.g., 60°C) and monitor structural integrity via circular dichroism (CD) spectroscopy .
  • Oxidative Stress Assays : Expose HSA to reactive oxygen species (ROS) and measure protection using fluorescence quenching or thiobarbituric acid-reactive substances (TBARS) assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from impurities or solvent effects. Strategies include:

  • Cross-Validation : Combine multiple techniques (e.g., IR, NMR, X-ray crystallography) to confirm bond assignments. For example, X-ray structures resolve ambiguities in NOE correlations observed in NMR .
  • Solvent Screening : Test in deuterated solvents (e.g., D₂O vs. DMSO-d₆) to isolate solvent-induced shifts .
  • High-Resolution MS : Use HR-MS to distinguish between isobaric species and confirm molecular formulas .

Q. What methodologies are recommended for assessing the compound’s efficacy in drug delivery systems?

  • Binding Affinity Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions with HSA or nanoparticle carriers .
  • In Vitro Release Kinetics : Load the compound into albumin nanoparticles and measure release profiles under physiological conditions (pH 7.4, 37°C) using HPLC .
  • Stability Testing : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS .

Q. How can glycosylation of this compound be optimized for enhanced bioactivity?

Glycosylation typically involves protecting group strategies (e.g., Fmoc for amine protection) and enzymatic or chemical coupling. Key steps:

  • Enzymatic Glycosylation : Use glycosyltransferases (e.g., UDP-glucose) under buffered conditions (pH 7.0–7.5) with cofactor supplementation (e.g., Mg²⁺) .
  • Chemical Coupling : Employ Koenigs-Knorr reaction with silver oxide as a catalyst to attach glucose moieties. Monitor regioselectivity via 2D NMR (HSQC, HMBC) .
  • Purification : Use size-exclusion chromatography (SEC) to separate glycosylated products from unreacted substrates .

Methodological Notes

  • Analytical Cross-Checking : Always correlate spectroscopic data with certified reference materials (e.g., NIST standards) to ensure accuracy .
  • Biological Assays : Include positive controls (e.g., sodium octanoate for HSA stabilization studies) and validate results with statistical models (e.g., ANOVA for replicate experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.